2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Description
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol is a tetracyclic heterocyclic compound featuring a pyridoindole core with a hydroxyl group at position 4 and a methyl substituent at position 2.
Properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-6-9-8-4-2-3-5-10(8)13-12(9)11(15)7-14/h2-5,11,13,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAYXIOLFWPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299648 | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66842-80-6 | |
| Record name | NSC131744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindole with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential:
This compound is being explored for its neuropharmacological properties. Research indicates that it may have applications in developing treatments for neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems presents a promising avenue for therapeutic interventions.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibited significant activity in animal models of depression, suggesting its potential as a lead compound for antidepressant drug development.
Drug Design
Novel Drug Development:
The unique structure of this compound allows researchers to design novel drugs targeting specific biological pathways. Its versatility aids in optimizing drug efficacy while minimizing side effects.
Data Table: Drug Design Applications
| Application | Description |
|---|---|
| Targeted Therapy | Development of drugs that selectively target receptors. |
| Structure-Activity Relationship (SAR) Studies | Understanding how structural modifications affect biological activity. |
| Combination Therapies | Potential use in synergistic drug combinations for enhanced efficacy. |
Biochemical Research
Biochemical Probes:
The compound serves as a biochemical probe to study various metabolic processes and cellular interactions. It aids researchers in understanding complex cellular mechanisms.
Case Study:
Research published in Cell Biology utilized 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to investigate its role in modulating cellular signaling pathways involved in apoptosis and cell proliferation.
Material Science
Advanced Materials Development:
The properties of this compound can be harnessed to create advanced materials such as polymers or composites tailored for specific applications requiring unique chemical characteristics.
Data Table: Material Science Applications
| Material Type | Potential Applications |
|---|---|
| Polymers | Development of biodegradable plastics with enhanced properties. |
| Composites | Creation of lightweight materials for aerospace applications. |
Natural Product Synthesis
Building Block in Organic Synthesis:
This compound is utilized as a building block for synthesizing complex natural products with applications in agriculture and food science.
Case Study:
A synthesis project reported in Organic Letters highlighted the use of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a key intermediate in the synthesis of bioactive natural products that exhibit antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[4,3-b]indole scaffold is highly versatile, with modifications at positions 2, 3, 4, 5, 8, and 9 significantly altering biological activity and physicochemical properties. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Pyrido[4,3-b]indole Derivatives
Key Structural and Functional Insights
Ketone-containing derivatives (e.g., 1-oxo analogs) exhibit reduced aldose reductase inhibition compared to hydroxylated or carboxylated variants, emphasizing the importance of electron-donating groups for enzyme interaction .
Impact of Halogenation :
- Fluorination at C6 (as in 6-fluoro-3,9-dimethyl derivatives) improves metabolic stability and pharmacokinetic profiles, making such compounds candidates for CNS drug development .
Role of Saturation :
- Saturation of the tetrahydropyridine ring (as in 2,3,4,5-tetrahydro-1H-pyridoindoles) increases conformational rigidity, which can enhance selectivity for biological targets like serotonin receptors or kinases .
Biological Activity
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol (CAS Number: 5094-12-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is C₁₂H₁₄N₂ with a molecular weight of 186.26 g/mol. It is characterized by a melting point of approximately 169–172 °C and is typically presented as a white to yellow crystalline powder .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridoindole derivatives. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 10 to 20 μM .
Table 1: Cytotoxicity of Pyridoindole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | A549 (Lung) | 15 |
| MDA-MB-231 (Breast) | 18 |
Neuroprotective Effects
The neuroprotective properties of pyridoindoles have also been explored. Research indicates that these compounds may inhibit neuronal apoptosis and promote neurogenesis in models of neurodegenerative diseases. In vitro studies suggest that they can modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .
Antimicrobial Activity
In addition to anticancer and neuroprotective activities, there is emerging evidence supporting the antimicrobial effects of pyridoindoles. Specific derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL .
Table 2: Antimicrobial Activity of Pyridoindole Derivatives
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
A study conducted by Karpov et al. (2020) investigated the effects of various pyridoindole derivatives on human cancer cell lines. The results indicated that the compound's structure significantly influenced its anticancer activity. Modifications at specific positions on the indole ring enhanced cytotoxicity against resistant cancer cell lines.
Case Study 2: Neuroprotection in Animal Models
In a study published in Journal of Medicinal Chemistry, researchers tested the neuroprotective effects of pyridoindoles in mice models subjected to induced oxidative stress. The administration of these compounds resulted in reduced markers of neuronal damage and improved cognitive function compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions or coupling strategies. For example:
- Suzuki coupling : Used to attach aryl/heteroaryl groups to the pyridoindole core, as demonstrated in the synthesis of c-Met inhibitors (e.g., tert-butyl derivatives reacting with boronate esters) .
- Reflux with oxidizing agents : Chloranil in xylene under reflux conditions (25–30 hours) facilitates cyclization, followed by purification via recrystallization (e.g., methanol as solvent) .
- Functionalization of intermediates : Substituents like methyl or benzyl groups are introduced via alkylation or reductive amination .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm hydrogen/carbon environments (e.g., distinguishing tetrahydro ring protons and hydroxyl groups).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., monoisotopic mass: 172.100048 for the parent structure) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in derivatives .
Q. What preliminary pharmacological screening assays are recommended for this compound?
- Methodological Answer : In vitro receptor binding assays are critical:
- Radioligand displacement assays : Assess affinity for adrenergic (α1A, α2A), histamine (H1, H2), and serotonin (5-HT2A, 5-HT2C) receptors. For example, metabolite M1 (structurally related) showed Ki values of ~48 nM for H1 receptors .
- Cell-based assays : Evaluate functional activity (e.g., cAMP modulation for GPCR targets) .
Advanced Research Questions
Q. How do structural modifications impact the compound’s activity as a CFTR potentiator or kinase inhibitor?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Core modifications : Introducing electron-withdrawing groups (e.g., fluorine) enhances CFTR potentiation .
- Side-chain variations : A carboxylic acid group (as in metabolite M3) reduces blood-brain barrier permeability, limiting CNS applications .
- Stereochemistry : (R/S) configurations at chiral centers (e.g., cyclohexyl substituents) influence c-Met kinase inhibition (IC50 <10 μM in cell assays) .
Example Data Table :
| Derivative | Target (IC50/Ki) | Key Structural Feature |
|---|---|---|
| M1 | H1 (48 nM) | 2-Methyl, phenethyl |
| CFTR-01 | CFTR (EC50: 0.1 μM) | 4-Fluorophenyl |
| WXY022 | c-Met (IC50: 8 μM) | Spiro[indoline-3,4'-piperidine] |
Q. What methodologies are used to assess blood-brain barrier (BBB) permeability and pharmacokinetics?
- Methodological Answer :
- In situ perfusion models : Quantify brain uptake using radiolabeled compounds.
- LC-MS/MS : Measure plasma and brain concentrations post-administration. Metabolite M3, with a carboxylic group, showed negligible brain accumulation .
- PAMPA-BBB assay : Predicts passive diffusion using artificial membranes .
Q. How can conflicting receptor affinity data across studies be resolved?
- Methodological Answer :
- Control experiments : Validate assay conditions (e.g., buffer pH, temperature) and receptor source (e.g., recombinant vs. native).
- Dose-response curves : Ensure data reproducibility across multiple replicates.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
